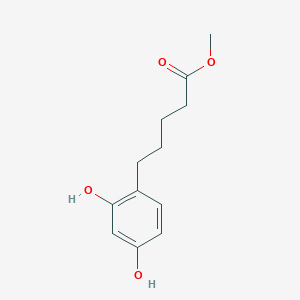

Methyl 5-(2,4-dihydroxyphenyl)pentanoate

Cat. No. B8300975

M. Wt: 224.25 g/mol

InChI Key: VSTYEVIJFQJKEB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07541454B2

Procedure details

A 1 liter 3 neck round-bottomed flask was charged with 35.7 g (150 mmols) of the 5-(2,4-dimethoxyphenyl)-pentanoic acid (4a) and a stir bar. The flask was set into a suitably sized heating mantle supported on a stirring plate with a strong stirring magnet. The flask was fitted with a thermometer, reflux condenser, and argon inlet. Then 400 ml of acetic acid was added via the thermometer port. The mixture was stirred and warmed to dissolve the solid. This was followed by addition of 68 ml (600 mmols) of 48% aqueous hydrobromic acid. The thermometer was replaced and the flask was flushed with argon. With the cooling water on, the flask was heated to reflux. The reflux was maintained for 16 hours, the mixture was cooled and concentrated on a rotary evaporator. 1 L of methanol was added, and HCl was bubbled in for 5 minutes with a sparger, at a moderate rate. The warm solution was allowed to cool and evaporated. The resulting syrup dissolved in 200 ml of ethyl acetate. The solution was washed with 100 ml water, twice with 100 ml of saturated sodium bicarbonate and once with saturated sodium chloride. The organic layer was dried over sodium sulfate and evaporated to a syrup. The crude product was purified on silica eluting with 3:1 to 2:1 hexane-ethyl acetate. Concentration of the pure product fractions afforded 18.5 g (55%) of desired product. 1H NMR (DMSO-d6) δ: 9.01 (s, 1H), 8.92 (s, 1H), 6.75 (d, J=8.2 Hz, 1H), 6.23 (d, J=2 Hz, 1H), 6.10 (dd, J1=2 Hz, J2=8.2 Hz, 1H), 3.56 (s, 3H), 2.37 (t, J=7 Hz, 2H), 2.29 (t, J=7 Hz, 2H), 1.48 (m, 4H).

[Compound]

Name

3

Quantity

1 L

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[CH:8]=[C:7]([O:9]C)[CH:6]=[CH:5][C:4]=1[CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].Br.[C:19](O)(=O)C>>[OH:2][C:3]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:4]=1[CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17][CH3:19])=[O:16]

|

Inputs

Step One

[Compound]

|

Name

|

3

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

35.7 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC(=C1)OC)CCCCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

68 mL

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Three

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a suitably sized heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a thermometer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser, and argon inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was flushed with argon

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

With the cooling water on, the flask was heated to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reflux was maintained for 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1 L of methanol was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HCl was bubbled in for 5 minutes with a sparger, at a moderate rate

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting syrup dissolved in 200 ml of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The solution was washed with 100 ml water, twice with 100 ml of saturated sodium bicarbonate and once with saturated sodium chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to a syrup

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified on silica eluting with 3:1 to 2:1 hexane-ethyl acetate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=CC(=C1)O)CCCCC(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18.5 g | |

| YIELD: PERCENTYIELD | 55% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |